2-(3-(Methylamino)phenyl)acetic acid, also known by its chemical formula and CAS number 1935036-58-0, is an organic compound characterized by the presence of a methylamino group attached to a phenylacetic acid backbone. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential pharmacological applications.
The compound can be synthesized through various chemical reactions involving phenylacetic acid derivatives. Its structure suggests it may be a derivative of both phenylacetic acid and methylamine, which are common precursors in organic synthesis.
2-(3-(Methylamino)phenyl)acetic acid belongs to the class of aromatic carboxylic acids. It is classified as a substituted phenylacetic acid, which is a type of organic compound that contains both a phenyl group and a carboxylic acid functional group.
The synthesis of 2-(3-(Methylamino)phenyl)acetic acid can be achieved through several methods:
The molecular structure of 2-(3-(Methylamino)phenyl)acetic acid features:
CNC(=O)CC1=CC=CC(=C1)C(=O)O
.2-(3-(Methylamino)phenyl)acetic acid can participate in various chemical reactions:
The mechanism of action for compounds like 2-(3-(Methylamino)phenyl)acetic acid often involves interactions with biological targets such as enzymes or receptors.
Research indicates that similar compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
2-(3-(Methylamino)phenyl)acetic acid has potential applications in:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4